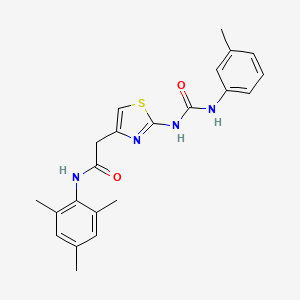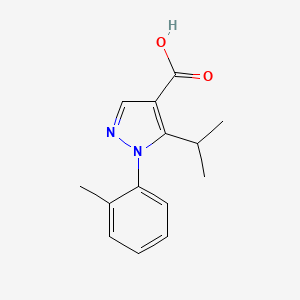![molecular formula C19H20ClFN2O2 B2449200 4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine CAS No. 2379984-72-0](/img/structure/B2449200.png)
4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, pyridinyl, and piperidinyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3-chloro-5-fluorophenyl group, followed by the introduction of the piperidinyl and pyridinyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating and fluorinating agents, as well as catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: The compound can be utilized in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chloro group but differs in overall structure and applications.
2-Fluorodeschloroketamine: Contains a fluoro group and has different pharmacological properties.
Palladium(II) acetate: Used as a catalyst in organic reactions, highlighting the versatility of compounds with similar functional groups.
Uniqueness
The uniqueness of 4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-13-8-18(2-5-22-13)25-12-14-3-6-23(7-4-14)19(24)15-9-16(20)11-17(21)10-15/h2,5,8-11,14H,3-4,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIFLFIMKJXXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide](/img/structure/B2449118.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2449119.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2449121.png)




amine](/img/structure/B2449129.png)
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449130.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449135.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile](/img/structure/B2449136.png)


![N-cyclopentyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2449139.png)
